molecular formula C21H28N2O5S B2424130 N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide CAS No. 1396873-78-1

N-(4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2424130
CAS RN: 1396873-78-1
M. Wt: 420.52
InChI Key: PFQVAELOVULQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and antithyroid activity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of the sulfamoyl group, isobutyramide group, and the methoxyphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amide and sulfonamide groups are typically quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .

Scientific Research Applications

Methoxyphenyl Compounds in Biological Systems

Research has explored the presence and implications of methoxyphenyl compounds in biological systems. For example, studies on the 4-O-methylation pathway of catecholamines have investigated the in vivo production of methoxyphenyl derivatives, such as 3-hydroxy,4-methoxyphenylglycol (iso-MHPG), suggesting that norepinephrine is not 4-O-methylated in vivo, unlike dopamine, which leads to 4-O-methylated metabolites (Mathieu et al., 1980).

Sulfonamide Functionalities in Synthetic Chemistry

Sulfonamide functionalities are a key focus in synthetic chemistry due to their versatility and applications. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed with improved water flux for the treatment of dye solutions, showcasing the utility of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity and membrane performance (Liu et al., 2012).

Applications in Polymer Science

In polymer science, the methoxyphenyl and sulfonamide groups have been incorporated into polymers for various applications. For example, poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains have been developed, featuring methoxyphenyl groups that, upon demethylation, yield sulfonated copolymers with high proton conductivities and low methanol permeabilities, indicating potential for fuel cell applications (Wang et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, it could interact with biological systems in a variety of ways depending on its structure and the functional groups present .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. It could be studied for various medicinal applications, given the medicinal relevance of sulfonamides .

properties

IUPAC Name

N-[4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-15(2)20(24)23-17-7-11-19(12-8-17)29(26,27)22-14-21(3,25)13-16-5-9-18(28-4)10-6-16/h5-12,15,22,25H,13-14H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQVAELOVULQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.